molecular formula C14H19NO3 B14201766 (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one CAS No. 873692-37-6

(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one

Cat. No.: B14201766
CAS No.: 873692-37-6
M. Wt: 249.30 g/mol
InChI Key: RUFHUDAMEOLQMQ-UONOGXRCSA-N
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Description

(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is an organic compound with a complex structure, featuring a nitro group, a phenyl ring, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Nitro Group: Introduction of the nitro group via nitration of a suitable precursor.

    Formation of the Phenyl Ring: Incorporation of the phenyl ring through Friedel-Crafts alkylation or acylation.

    Formation of the Branched Alkyl Chain: Construction of the branched alkyl chain through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.

    Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or alkyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery and development.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one depends on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to exert its effects.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone.

    (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentanoic acid: A similar compound with a carboxylic acid group.

Uniqueness

(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

CAS No.

873692-37-6

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(3S,4R)-5-nitro-4-phenyl-3-propan-2-ylpentan-2-one

InChI

InChI=1S/C14H19NO3/c1-10(2)14(11(3)16)13(9-15(17)18)12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3/t13-,14+/m0/s1

InChI Key

RUFHUDAMEOLQMQ-UONOGXRCSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(C)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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